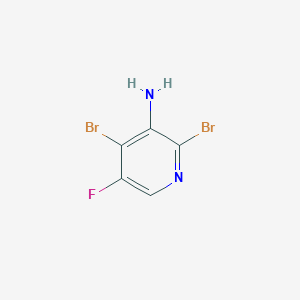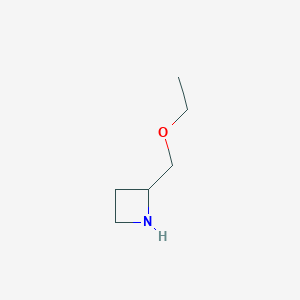
4-Hydroxypiperidine-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypiperidine-1-carbohydrazide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-1-carbohydrazide typically involves the reaction of 4-hydroxypiperidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Hydroxypiperidine+Hydrazine Hydrate→this compound
The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxypiperidine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazide group under mild conditions.
Major Products
Oxidation: 4-Piperidone-1-carbohydrazide
Reduction: this compound (regeneration)
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
4-Hydroxypiperidine-1-carbohydrazide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxypiperidine-1-carbohydrazide involves its interaction with specific molecular targets. For example, in its role as an antitumor agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: A precursor in the synthesis of 4-Hydroxypiperidine-1-carbohydrazide.
Piperidine-4-carbohydrazide: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxyl and hydrazide groups make it a versatile intermediate in the synthesis of various biologically active molecules .
Propriétés
Numéro CAS |
1094769-69-3 |
|---|---|
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
4-hydroxypiperidine-1-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c7-8-6(11)9-3-1-5(10)2-4-9/h5,10H,1-4,7H2,(H,8,11) |
Clé InChI |
KETXTFVQMMRVAD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)










